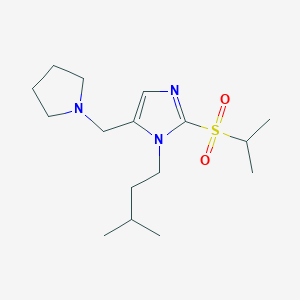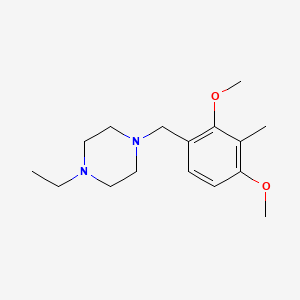![molecular formula C25H32N2O6 B5017225 1-(4-methylcyclohexyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5017225.png)
1-(4-methylcyclohexyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methylcyclohexyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate, also known as MNPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. MNPA is a piperazine derivative that has been shown to have a unique mechanism of action, making it a promising candidate for further research and development.
Mécanisme D'action
The mechanism of action of 1-(4-methylcyclohexyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate involves the modulation of multiple neurotransmitter systems, including serotonin, dopamine, and norepinephrine. This compound has been shown to act as a serotonin and dopamine reuptake inhibitor, as well as a norepinephrine transporter inhibitor. This leads to an increase in the levels of these neurotransmitters in the brain, which has been shown to have therapeutic effects in the treatment of neuropsychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including an increase in the levels of serotonin, dopamine, and norepinephrine in the brain. This has been shown to have therapeutic effects in the treatment of depression, anxiety, and addiction. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may have implications for the treatment of a variety of other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(4-methylcyclohexyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate for lab experiments is its unique mechanism of action, which makes it a promising candidate for further research and development. However, one of the limitations of this compound is its relatively low potency compared to other drugs in its class, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for research on 1-(4-methylcyclohexyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate, including the development of more potent derivatives, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further research is needed to determine the optimal dosing and administration of this compound for therapeutic use.
Conclusion:
This compound, or this compound, is a promising compound that has been extensively studied for its potential therapeutic applications. This compound has a unique mechanism of action that involves the modulation of multiple neurotransmitter systems, making it a promising candidate for the treatment of a variety of neuropsychiatric disorders. While there are limitations to its use, further research is needed to determine the full potential of this compound as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-(4-methylcyclohexyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate involves several steps, including the reaction of 4-methylcyclohexanone with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reacted with 2-naphthylacetyl chloride to form the desired product, this compound. The final step involves the formation of the oxalate salt of this compound.
Applications De Recherche Scientifique
1-(4-methylcyclohexyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have a unique mechanism of action that involves the modulation of multiple neurotransmitter systems, including serotonin, dopamine, and norepinephrine. This makes it a promising candidate for the treatment of a variety of neuropsychiatric disorders, including depression, anxiety, and addiction.
Propriétés
IUPAC Name |
1-[4-(4-methylcyclohexyl)piperazin-1-yl]-2-naphthalen-2-yloxyethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2.C2H2O4/c1-18-6-9-21(10-7-18)24-12-14-25(15-13-24)23(26)17-27-22-11-8-19-4-2-3-5-20(19)16-22;3-1(4)2(5)6/h2-5,8,11,16,18,21H,6-7,9-10,12-15,17H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGFLFFYZOUGAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-chloro-4-methylphenyl)amino]-1-(4-methoxyphenyl)-3-phenyl-1-propanone](/img/structure/B5017146.png)
![N-(5-chloro-2-pyridinyl)-1-[(4-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5017147.png)

![3-[(2-pyridinylamino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5017170.png)
![4-[4-[4-(benzyloxy)-3-methoxybenzylidene]-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5017173.png)
![7-amino-5-(3,4-dichlorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5017188.png)
![N-benzyl-3-{[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5017192.png)
![2-[(2,2-dimethylpropanoyl)amino]-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5017196.png)

![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-thiophenecarboxylate](/img/structure/B5017218.png)
![4-methoxy-2-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B5017231.png)
![N-(2-ethoxyphenyl)-2-[(2-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5017238.png)
![2-bromo-4-chloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5017249.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5017257.png)